
5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-Isopropyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,5-dihydroisoxazol-5-ol can be achieved through several methods. One common approach involves the reaction of β-diketohydrazone with an appropriate alkylating agent under basic conditions. Another method includes the cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
Industrial production of isoxazole derivatives typically involves metal-catalyzed reactions due to their efficiency and high yield. recent advancements have focused on developing metal-free synthetic routes to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydroisoxazole derivatives .
Scientific Research Applications
5-Isopropyl-4,5-dihydroisoxazol-5-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isopropyl-4,5-dihydroisoxazol-5-ol include:
Isoxazole: The parent compound with a similar structure but without the isopropyl group.
4,5-Dihydroisoxazole: A reduced form of isoxazole with similar chemical properties.
5-Substituted Isoxazoles: Compounds with different substituents at the 5-position, such as alkyl or aryl groups
Uniqueness
5-Isopropyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 5-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Biological Activity
5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol, also known as 5-Isopropyl-4,5-dihydroisoxazol-5-ol, is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity based on recent research findings.
The following table summarizes the key chemical properties of this compound:
Property | Value |
---|---|
CAS No. | 61184-70-1 |
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 5-propan-2-yl-4H-1,2-oxazol-5-ol |
InChI Key | KNRVUJQIALKYQP-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that compounds within the isoxazole family exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of isoxazole demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The compound's mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
A comparative analysis of similar compounds revealed that those with the isoxazole ring structure often exhibited enhanced cytotoxicity. For instance, derivatives with varied substituents at the 5-position showed differing levels of activity against human cancer cell lines .
The biological activity of 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to various physiological effects. For example, it has been shown to inhibit certain metabolic pathways associated with cancer cell proliferation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various isoxazole derivatives, including 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus .
- Anticancer Evaluation : In vitro studies demonstrated that treatment with 25 µM of 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol led to a 50% reduction in cell viability in MCF-7 cells after 48 hours. Flow cytometry analyses revealed that this effect was associated with increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. For example:
- Acid-mediated cyclization : Dissolve precursor uracil derivatives in concentrated H₂SO₄, stir at room temperature for 2 hours, then isolate via ice-water quenching, chloroform extraction, and purification by column chromatography (silica gel/CHCl₃) followed by recrystallization from methanol .
- Reflux in ethanol : React stoichiometric equivalents of precursors under reflux in ethanol for 2 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture .
- Key Purification Steps : Short-path column chromatography and recrystallization are critical for removing byproducts and ensuring high purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural assignments, particularly stereochemistry and substituent effects. For example, X-ray crystallography (CCDC-2239857) resolves ambiguities in diastereomeric configurations .
- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., oxazole ring vibrations) and hydrogen-bonding interactions .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system, visualized with iodine vapor .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods during synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential instability .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult SDS guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may favor side products. Ethanol balances reactivity and selectivity for cyclization .
- Catalyst Screening : Acid strength (e.g., H₂SO₄ vs. milder acids) influences protonation of intermediates, altering ring-closure efficiency .
- Temperature Control : Prolonged reflux (>2 hours) may degrade thermally sensitive intermediates; monitor via TLC .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons, especially in diastereomeric mixtures .
- Computational Modeling : Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate assignments .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and crystal packing interactions .
Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the oxazole or propan-2-yl positions to probe electronic effects on reactivity .
- Heterocyclic Hybridization : Combine with pyrazole or benzodiazepine moieties to enhance biological activity (e.g., antimicrobial or enzyme inhibition) .
- Stereochemical Control : Use chiral catalysts or auxiliaries to synthesize enantiopure derivatives for pharmacological profiling .
Q. Data Contradiction Analysis
- Example : Conflicting NMR signals for diastereomers may arise due to dynamic equilibrium in solution. To address:
- Variable-Temperature NMR : Identify coalescence temperatures to assess interconversion barriers.
- Crystallographic Validation : Compare solution-phase data with solid-state X-ray structures .
Properties
CAS No. |
61184-70-1 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-propan-2-yl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)3-4-7-9-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
KNRVUJQIALKYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC=NO1)O |
Origin of Product |
United States |
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